molecular formula C14H24Cl2IN3O2S B13798736 4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride

4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride

Cat. No.: B13798736
M. Wt: 496.2 g/mol
InChI Key: VJRNWANVQJHDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a 4-methylpiperazine group linked via a propyl chain to the sulfonamide nitrogen. The dihydrochloride salt formulation improves aqueous solubility, particularly under acidic conditions (pH ≤ 4), a feature critical for oral bioavailability and pharmaceutical stability .

Properties

Molecular Formula

C14H24Cl2IN3O2S

Molecular Weight

496.2 g/mol

IUPAC Name

4-iodo-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide;dihydrochloride

InChI

InChI=1S/C14H22IN3O2S.2ClH/c1-17-9-11-18(12-10-17)8-2-7-16-21(19,20)14-5-3-13(15)4-6-14;;/h3-6,16H,2,7-12H2,1H3;2*1H

InChI Key

VJRNWANVQJHDQI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)I.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation of 4-Iodobenzenesulfonyl Chloride

The starting material is often 4-iodobenzenesulfonyl chloride, which can be prepared by sulfonation of 4-iodobenzene followed by chlorination. This reagent is key for subsequent sulfonamide formation.

Formation of 4-Iodo-N-(3-bromopropyl)benzenesulfonamide Intermediate

The 4-iodobenzenesulfonyl chloride is reacted with 3-bromopropylamine under basic conditions to yield 4-iodo-N-(3-bromopropyl)benzenesulfonamide. This intermediate contains a reactive bromopropyl side chain suitable for nucleophilic substitution.

Coupling with 4-Methylpiperazine

The bromopropyl sulfonamide intermediate undergoes nucleophilic substitution with 4-methylpiperazine, typically in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under mild heating. This step installs the 3-(4-methyl-piperazin-1-yl)-propyl moiety onto the sulfonamide nitrogen.

Salt Formation: Dihydrochloride

The free base of 4-iodo-N-[3-(4-methyl-piperazin-1-yl)-propyl]-benzenesulfonamide is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the dihydrochloride salt. This improves the compound's crystalline properties and water solubility.

Representative Experimental Procedure (Adapted from Related Sulfonamide Syntheses)

Step Reagents & Conditions Description Yield/Notes
1 4-Iodobenzenesulfonyl chloride, 3-bromopropylamine, base (triethylamine), solvent (dichloromethane), 0°C to room temp, 2-4 h Formation of 4-iodo-N-(3-bromopropyl)benzenesulfonamide High yield, purified by crystallization
2 4-Methylpiperazine, DMF, 50-80°C, 12-24 h Nucleophilic substitution to attach piperazine moiety Moderate to high yield, purified by chromatography
3 HCl gas or HCl in ethanol, room temp, 1-2 h Formation of dihydrochloride salt Quantitative, crystalline solid

Analytical Data Supporting Preparation

  • NMR Spectroscopy confirms substitution patterns and integrity of the piperazine linkage.
  • Mass Spectrometry verifies molecular weight consistent with the dihydrochloride salt.
  • Elemental Analysis confirms the presence of iodine and chloride ions.
  • Melting Point determination of the dihydrochloride salt indicates purity and crystalline form.

Summary Table of Preparation Steps

Preparation Step Starting Material Reagents/Conditions Product Key Notes
Sulfonamide formation 4-Iodobenzenesulfonyl chloride + 3-bromopropylamine Base, DCM, 0°C to RT 4-iodo-N-(3-bromopropyl)benzenesulfonamide High regioselectivity
Piperazine coupling 4-iodo-N-(3-bromopropyl)benzenesulfonamide + 4-methylpiperazine DMF, 50-80°C 4-iodo-N-[3-(4-methyl-piperazin-1-yl)-propyl]-benzenesulfonamide Efficient nucleophilic substitution
Salt formation Free base compound + HCl Ethanol, RT Dihydrochloride salt Improved solubility and stability

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Analog: SB 258585 Hydrochloride

Key Differences :

  • Substitution Pattern : SB 258585 includes a methoxy group at the 4-position and a 4-methylpiperazine at the 3-position of the phenyl ring, whereas the target compound lacks the methoxy group and positions the 4-methylpiperazine on a propyl chain .
  • Molecular Weight : SB 258585 has a molecular weight of 487.36 (C18H22IN3O3S), while the target compound’s dihydrochloride form increases its molecular weight (estimated ~560.28, assuming addition of 2 HCl molecules) .
  • Pharmacological Implications : The methoxy group in SB 258585 may enhance lipophilicity and CNS penetration, whereas the iodine in the target compound could influence receptor binding kinetics through steric or electronic effects .

Piperazine-Containing Antipsychotics (e.g., Fluphenazine Dihydrochloride)

Key Differences :

  • Core Structure: Fluphenazine incorporates a phenothiazine ring system with a trifluoromethyl group, unlike the benzenesulfonamide scaffold of the target compound .
  • Salt Form: Both compounds utilize dihydrochloride salts for improved solubility, but fluphenazine’s phenothiazine system confers distinct dopamine receptor affinity, making it a potent antipsychotic. The target compound’s sulfonamide group suggests alternative mechanisms, such as enzyme inhibition .

Sigma Receptor Ligands (BD 1008, BD 1047)

Key Differences :

  • Structural Motifs : BD 1008 and BD 1047 feature dichlorophenyl groups and pyrrolidine/dimethylamine side chains, whereas the target compound uses iodobenzene and 4-methylpiperazine.
  • Salt Forms : BD compounds are dihydrobromide salts, which may exhibit lower solubility compared to dihydrochloride salts under physiological conditions .
  • Target Selectivity : The iodine and sulfonamide groups in the target compound could shift receptor selectivity away from sigma receptors (targeted by BD analogs) toward other proteins, such as kinases or ion channels .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Salt Form Key Structural Features Pharmacological Activity
Target Compound C14H21IN3O2S·2HCl ~560.28 (est.) Dihydrochloride Iodobenzene, 4-methylpiperazine-propyl chain Potential enzyme inhibition
SB 258585 Hydrochloride C18H22IN3O3S·HCl 487.36 Hydrochloride Methoxy-phenyl, 4-methylpiperazine Serotonin receptor modulation
Fluphenazine Dihydrochloride C22H26F3N3O2S·2HCl 510.43 Dihydrochloride Trifluoromethyl-phenothiazine Dopamine receptor antagonism
BD 1008 C16H22Cl2N2·2HBr 436.07 Dihydrobromide Dichlorophenyl, pyrrolidine-ethylamine Sigma receptor antagonism

Research Findings and Mechanistic Insights

  • Solubility and Bioavailability : The dihydrochloride salt of the target compound enhances solubility in acidic environments, akin to Berotralstat dihydrochloride (a plasma kallikrein inhibitor), facilitating oral administration .
  • Safety Profile : Halogenated compounds like the target molecule require careful toxicity profiling; iodine’s larger atomic radius compared to chlorine (in BD analogs) may influence metabolic stability .

Biological Activity

4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : 4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride
  • Molecular Formula : C₁₈H₂₂Cl₂I N₃O₃S
  • Molecular Weight : 487.36 g/mol

The compound is believed to exert its biological effects through several pathways:

  • Inhibition of Enzymatic Activity : It may inhibit specific kinases or enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways.
  • Antimicrobial Activity : Preliminary studies indicate that sulfonamide derivatives often exhibit antibacterial properties.

Antitumor Activity

Studies have shown that compounds similar to 4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride can inhibit tumor growth in various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) when used in combination with doxorubicin, indicating a synergistic effect .

Antimicrobial Effects

Research on related sulfonamides has revealed promising antimicrobial activity:

  • In Vitro Testing : Compounds in this class have shown effectiveness against bacterial strains, suggesting that 4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride may also possess similar properties .

Research Findings

Study FocusFindings
Antitumor ActivitySignificant inhibition of cell proliferation in cancer cell lines .
Antimicrobial ActivityEffective against various bacterial strains, indicating broad-spectrum potential .

Case Studies

  • Breast Cancer Treatment : A study evaluated the efficacy of a piperazine-containing sulfonamide in combination with traditional chemotherapeutics, resulting in enhanced apoptosis and reduced tumor growth in animal models.
  • Antibacterial Properties : Clinical trials on similar compounds have shown promising results against resistant bacterial strains, highlighting the therapeutic potential of this class of compounds.

Q & A

Q. What are the key synthetic pathways and purification methods for this compound?

The synthesis of dihydrochloride derivatives often involves multi-step reactions, including sulfonylation, alkylation, and salt formation. For structurally analogous compounds (e.g., piperazine-containing sulfonamides), General Procedure A or B (acid-catalyzed coupling) is commonly employed, yielding products with 39–71% efficiency after recrystallization . Purification typically involves column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and lyophilization to obtain the dihydrochloride salt. Purity is confirmed via HPLC (>95%) and elemental analysis .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.2–7.7 ppm), piperazine methyl groups (δ 2.3–2.5 ppm), and sulfonamide NH signals (δ 8.1–8.3 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 488.6 [M+H]⁺ for related compounds) .
  • Melting Point : Differential scanning calorimetry (DSC) determines thermal stability (e.g., 125–165°C for dihydrochloride salts) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Exposure Response :
    • Inhalation : Move to fresh air; monitor for respiratory distress .
    • Skin Contact : Rinse with water for 15 minutes; seek medical advice if irritation persists .
  • Storage : Desiccated at 2–8°C in amber vials to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency .
  • Catalysis : Acid catalysts (e.g., HCl gas) facilitate dihydrochloride salt formation .
  • Kinetic Control : Lower reaction temperatures (0–5°C) reduce byproducts in alkylation steps .
  • Validation : Design-of-experiment (DoE) models statistically optimize parameters like pH and stoichiometry .

Q. How do structural modifications of the piperazine moiety affect biological activity?

  • Methylation : The 4-methyl group on piperazine enhances solubility and bioavailability by reducing basicity (pKa modulation) .
  • Chain Length : A 3-carbon propyl linker (as in the target compound) balances steric effects and target binding affinity compared to shorter/longer chains .
  • Data Contradictions : For example, replacing the methyl group with bulkier substituents may improve kinase inhibition but reduce blood-brain barrier permeability, necessitating SAR studies .

Q. What strategies resolve discrepancies in reported toxicity profiles?

  • In Silico Modeling : Predict metabolic pathways (e.g., cytochrome P450 interactions) using tools like Schrödinger Suite .
  • Dose-Response Studies : Acute toxicity assays (OECD 423) in rodents identify LD₅₀ thresholds, while subchronic studies (28-day) assess organ-specific effects .
  • Comparative Analysis : Cross-validate cytotoxicity data (e.g., IC₅₀ in HepG2 cells) with structurally similar compounds to isolate structure-toxicity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.